2-Bromo-3'-chloropropiophenone
CAS No.: 34911-51-8
Cat. No.: VC20761685
Molecular Formula: C9H8BrClO
Molecular Weight: 247.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34911-51-8 |
|---|---|
| Molecular Formula | C9H8BrClO |
| Molecular Weight | 247.51 g/mol |
| IUPAC Name | 2-bromo-1-(3-chlorophenyl)propan-1-one |
| Standard InChI | InChI=1S/C9H8BrClO/c1-6(10)9(12)7-3-2-4-8(11)5-7/h2-6H,1H3 |
| Standard InChI Key | OFNMQTRHMBQQEA-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)Br |
| Canonical SMILES | CC(C(=O)C1=CC(=CC=C1)Cl)Br |
Introduction
2-Bromo-3'-chloropropiophenone (CAS 34911-51-8) is a halogenated aromatic ketone widely used as a synthetic intermediate in pharmaceutical manufacturing. This compound plays a critical role in synthesizing bupropion, a second-generation antidepressant and smoking cessation aid, while also presenting unique chemical properties and safety considerations. Below is a structured analysis of its key characteristics:
Synthesis Methods
Bromination of 3'-Chloropropiophenone
Primary route:
-
Step 1: React 3'-chloropropiophenone with aluminum chloride (AlCl₃) in dichloromethane (DCM)
-
Step 2: Add bromine (Br₂) in DCM at controlled temperatures
Alternative method:
-
Use acetic acid as solvent with liquid bromine at room temperature
Industrial production:
-
Optimized in large-scale reactors to minimize byproducts
Safety notes:
Pharmaceutical Applications
Key Roles:
Regulatory Status:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume